Methylarsonic acid

Catalog No.
S535183
CAS No.
124-58-3
M.F
CH3AsO(OH)2
CH5AsO3
CH5AsO3
M. Wt
139.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylarsonic acid

CAS Number

124-58-3

Product Name

Methylarsonic acid

IUPAC Name

methylarsonic acid

Molecular Formula

CH3AsO(OH)2
CH5AsO3
CH5AsO3

Molecular Weight

139.97 g/mol

InChI

InChI=1S/CH5AsO3/c1-2(3,4)5/h1H3,(H2,3,4,5)

InChI Key

QYPPRTNMGCREIM-UHFFFAOYSA-N

SMILES

C[As](=O)(O)O

solubility

1.83 M
Soluble in ethanol
In water, 2.56X10+5 mg/l @ 20 °C.
Solubility in water: very good

Synonyms

disodium methanearsonate, methanearsonic acid, methylarsonate, methylarsonic acid, methylarsonous acid, monomethylarsonic acid, monomethylarsonic acid, ammonium, iron (3+) salt, monomethylarsonic acid, calcium salt (2:1), monomethylarsonic acid, dimercury (1+) salt, monomethylarsonic acid, dipotassium salt, monomethylarsonic acid, disodium salt, monomethylarsonic acid, iron (2+) salt (3:2), monomethylarsonic acid, iron salt, monomethylarsonic acid, monoammonium salt, monomethylarsonic acid, monocalcium salt, monomethylarsonic acid, monosodium salt, monomethylarsonic acid, zinc salt, monosodium methanearsonate, MSMA, sodium methanearsonate

Canonical SMILES

C[As](=O)(O)O

The exact mass of the compound Methylarsonic acid is 139.95 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.83 msoluble in ethanolin water, 2.56x10+5 mg/l @ 20 °c.solubility in water: very good. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Arsenicals - Supplementary Records. It belongs to the ontological category of one-carbon compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Methylarsonic acid (MMA(V)), CAS 124-58-3, is a pentavalent organoarsenic compound and a critical intermediate in the biomethylation of inorganic arsenic [1]. As a diprotic acid with pKa values of approximately 3.6-4.1 and 8.2-8.7, it exhibits distinct pH-dependent speciation compared to its downstream metabolites [2]. In procurement, the high-purity free acid is prioritized over formulated sodium salts (such as MSMA or DSMA) for use as an exact analytical standard in speciation assays, a specific precursor in organometallic synthesis, and a precise probe in toxicological and environmental mobility models [1].

Substituting the free acid of MMA(V) with its methylated analog, dimethylarsinic acid (DMA(V)), or with commercial sodium salts (MSMA) fundamentally compromises experimental and analytical integrity. In chromatographic speciation, MMA(V) and DMA(V) possess entirely different retention behaviors and mass-to-charge ratios, making them non-interchangeable for calibration [1]. In environmental modeling, MMA(V) forms stable bidentate binuclear complexes with iron oxides across a broad alkaline range, whereas DMA(V) binding collapses above neutral pH[2]. Furthermore, utilizing commercial MSMA introduces unwanted sodium ions, which interfere with the synthesis of novel transition-metal arsenate complexes and disrupt ion-sensitive cellular assays [3].

Chromatographic Retention in HPLC-ICP-MS Speciation Workflows

In high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS), MMA(V) demonstrates distinct retention characteristics essential for accurate speciation. Under ion-pairing conditions at pH 4.5, MMA(V) elutes at 99 seconds, cleanly separating from As(III) (130 seconds) and DMA(V) (166 seconds) [1].

Evidence DimensionChromatographic retention time
Target Compound Data99 seconds
Comparator Or BaselineDMA(V) (166 seconds) and As(III) (130 seconds)
Quantified Difference67-second baseline separation from DMA(V)
ConditionsAltima C18 column, mobile phase with citric acid and hexanesulfonic acid at pH 4.5

Essential for exact peak identification and mass calibration in regulatory food safety and clinical biomonitoring workflows.

Adsorption Affinity on Iron Oxides for Environmental Modeling

MMA(V) exhibits significantly higher adsorption affinity on soil minerals compared to DMA(V). On goethite and ferrihydrite surfaces, MMA(V) maintains high adsorption levels from pH 3 to 10, closely mirroring inorganic arsenate. In contrast, DMA(V) adsorption is restricted to pH values below 7 on goethite and below 8 on ferrihydrite [1].

Evidence DimensionpH range for high adsorption affinity
Target Compound DatapH 3 to 10
Comparator Or BaselineDMA(V) (pH < 7 on goethite)
Quantified DifferenceBroad alkaline adsorption stability for MMA(V) vs. sharp decline at neutral pH for DMA(V)
ConditionsAdsorption onto goethite and 2-line ferrihydrite iron oxide minerals

Critical for designing water filtration systems or modeling environmental mobility, where MMA(V) behaves fundamentally differently than DMA(V).

Cytotoxicity Profile in the Presence of Cysteine

The toxicological profile of MMA(V) diverges sharply from DMA(V) in cellular environments containing thiols. In human HL-60 cells treated with equimolar cysteine, DMA(V) exhibits severe cytotoxicity with an IC50 dropping to approximately 7.7 μM. Under identical conditions, MMA(V) displays the lowest cytotoxicity enhancement among tested arsenicals, establishing a distinct baseline for metabolic assays [1].

Evidence DimensionCytotoxicity (IC50) enhancement with cysteine
Target Compound DataLowest cytotoxicity enhancement (Rank 4 of 4)
Comparator Or BaselineDMA(V) (Highest cytotoxicity enhancement, IC50 ~ 7.7 μM, Rank 1 of 4)
Quantified DifferenceNear two orders of magnitude difference in thiol-mediated toxicity enhancement
ConditionsHuman HL-60 cell line, ATP bioluminescence assay

Proves MMA(V) must be procured specifically for biomethylation and toxicological assays, as its cellular interaction profile cannot be modeled by DMA(V).

Acid Dissociation and Formulation Compatibility

The protonation states of MMA(V) dictate its formulation and synthetic utility. MMA(V) is a diprotic acid with pKa values of approximately 3.6-4.1 and 8.2-8.7, allowing it to maintain a negative charge across a broad alkaline range. Conversely, DMA(V) is monoprotic with a pKa of ~6.2, resulting in vastly different solubility and buffer compatibility profiles [1].

Evidence DimensionAcid dissociation constants (pKa)
Target Compound DataDiprotic (pKa1 ~3.6-4.1, pKa2 ~8.2-8.7)
Comparator Or BaselineDMA(V) (Monoprotic, pKa ~6.2)
Quantified DifferencePresence of a second dissociation event in the alkaline range for MMA(V)
ConditionsAqueous solution at physiological and environmental pH ranges

Dictates buffer selection, solubility, and synthetic precursor suitability where specific protonation states are required.

Analytical Speciation Standards

Directly utilizes the distinct HPLC-ICP-MS retention times of MMA(V) to calibrate instruments for regulatory food safety testing (e.g., rice and fruit juices) and clinical biomonitoring [1].

Environmental Remediation and Mobility Modeling

Leverages the unique pH 3-10 adsorption profile on iron oxides to study arsenic transport in soil and design targeted goethite-based water filtration systems [2].

Toxicological and Biomethylation Assays

Relies on the specific cytotoxicity and thiol-interaction profile of MMA(V) to map the Challenger pathway and differentiate intermediate toxicity from downstream DMA(V) effects[3].

Organometallic Synthesis Precursor

Utilizes the diprotic nature and free-acid form of MMA(V) to synthesize novel transition-metal arsenate complexes without the alkali metal contamination inherent to commercial MSMA[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid
WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS.

Color/Form

Monoclinic, spear-shaped plates from absolute alcohol
White, crystalline solid
LEAVES FROM ALCOHOL

Exact Mass

139.95

Appearance

Solid powder

Melting Point

160.5 °C
161 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J37VJ5709S

Related CAS

144-21-8 (di-hydrochloride salt)
20324-26-9 (mono-zinc salt)
2163-80-6 (mono-hydrochloride salt)
22969-24-0 (unspecified hydrochloride salt)
2321-53-1 (mono-ammonium salt)
33972-75-7 (unspecified iron salt)
35745-11-0 (unspecified ammonium.iron(3+) salt)
39159-83-6 (di-potassium salt)
5902-95-4 (calcium salt[2:1])
63869-15-8 (di-mercury(1+) salt)
6423-72-9 (mono-calcium salt)
65513-69-1 (iron(2+) salt[3:2])

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Teratogens

Vapor Pressure

7.5X10-8 mm Hg @ 25 °C

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

124-58-3

Wikipedia

Methylarsonic acid

Methods of Manufacturing

Prepared from sodium arsenite and methyl iodide: Quick, Adams, J Am Chem Soc 44, 809 (1922). The disodium salt is...prepared by treating sodium arsenite with dimethyl sulfate at 85 °C... other routes are by reaction of methyl chloride with sodium arsonate under pressure: Miller et al, US patent 2,442,372 (1948); by the reaction of dimethyl sulfate with soln of arsenic trioxide in sodium hydroxide: Schwerdle, US patent 2,889,347 (1959).

General Manufacturing Information

Patent assingments: US Patents: 2,678,265; 3,030,199; 3,035,910; 3,056,670; 3,056,821; 3,068,088.

Analytic Laboratory Methods

PRODUCT ANALYSIS IS BY ACID-BASE TITRATION; TOTAL ARSENIC IS DETERMINED BY WET OXIDATION. RESIDUES MAY BE DETERMINED BY ESTIMATION OF TOTAL ARSENIC REDUCTION TO ARSINE & COLORIMETRY (EA DIETZ & LO MOORE, ANAL METHODS PESTIC PLANT GROWTH REGUL, 1978, 10 385).
METHANEARSONIC ACID WAS DETERMINED BY GAS CHROMATOGRAPHY USING OV-17 ON CHROMOSORB W, HELIUM OR ARGON AS CARRIER GAS, & THE FLAME IONIZATION DETECTOR.
CHROMATOGRAPHIC SEPARATION USING A STRONG-ACID CATION-EXCHANGE RESIN & WATER AS ELUTING SOLVENT WAS UTILIZED FOR DETERMINING CONCN OF INORG ARSENICALS IN GENERAL SAMPLES.
METHYLARSONIC ACID IS EST DIRECTLY BY VAPOR GENERATION ATOMIC ABSORPTION SPECTROMETRY WITHOUT PRIOR DIGESTION.
For more Analytic Laboratory Methods (Complete) data for METHANEARSONIC ACID (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

METHYLARSONIC ACID IS ANALYZED FROM URINE BY SELECTIVE VOLATILIZATION AS ARSINE WITH DETERMINATION OF ARSENIC BY PLASMA EXCITATION EMISSION SPECTROMETRY.
A SIMPLE CHROMATOGRAPHIC METHOD TO SEPARATE THE ARSENIC METABOLITES IN PLASMA & URINE FOLLOWING IV ADMIN OF ARSENIC TO DOGS IS DESCRIBED. PLASMA & URINE SAMPLES WERE CHROMATOGRAPHED ON CATION-EXCHANGE RESIN COLUMN.
FLAMELESS ATOMIC ABSORPTION & GAS LIQUID CHROMATOGRAPHIC PROCEDURES FOR DETERMINATION OF ARSENIC IN SOFT TISSUES, AS WELL AS MONOMETHYL COMPOUNDS ARE PRESENTED.

Storage Conditions

SOLID FORMULATIONS ARE SOMEWHAT HYGROSCOPIC & SHOULD BE STORED IN DRY PLACE.

Stability Shelf Life

STABLE

Dates

Last modified: 08-15-2023
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2: Guindo Nignan M, Garnier R, Auger J, Ditcharles D, Dossier E, Klein E, Nguyen-Aubier D, Renault B. [Urinary excretion of mineral arsenic, methylarsonic acid and dimethylarsinic acid in workers exposed to gallium arsenide]. J Toxicol Clin Exp. 1992 Oct-Nov;12(4-5):329-31. French. PubMed PMID: 1295988.
3: Wildfang E, Zakharyan RA, Aposhian HV. Enzymatic methylation of arsenic compounds. VI. Characterization of hamster liver arsenite and methylarsonic acid methyltransferase activities in vitro. Toxicol Appl Pharmacol. 1998 Oct;152(2):366-75. PubMed PMID: 9853005.
4: Yamauchi H, Yamamura Y. [Metabolism and excretion of methylarsonic acid]. Sangyo Igaku. 1985 Jan;27(1):40-1. Japanese. PubMed PMID: 4057676.
5: Yamauchi H, Yamato N, Yamamura Y. Metabolism and excretion of orally and intraperitoneally administered methylarsonic acid in the hamster. Bull Environ Contam Toxicol. 1988 Feb;40(2):280-6. PubMed PMID: 3349200.
6: Lario Y, Burló F, Aracil P, Martínez-Romero D, Castillo S, Valero D, Carbonell-Barrachina AA. Methylarsonic and dimethylarsinic acids toxicity and total arsenic accumulation in edible bush beans, Phaseolus vulgaris. Food Addit Contam. 2002 May;19(5):417-26. PubMed PMID: 12028641.
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11: Yoshinaga M, Rosen BP. A C⋅As lyase for degradation of environmental organoarsenical herbicides and animal husbandry growth promoters. Proc Natl Acad Sci U S A. 2014 May 27;111(21):7701-6. doi: 10.1073/pnas.1403057111. Epub 2014 May 12. PubMed PMID: 24821808; PubMed Central PMCID: PMC4040596.
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13: An J, Kim KH, Kim JA, Jung H, Yoon HO, Seo J. A simplified analysis of dimethylarsinic acid by wavelength dispersive X-ray fluorescence spectrometry combined with a strong cation exchange disk. J Hazard Mater. 2013 Sep 15;260:24-31. doi: 10.1016/j.jhazmat.2013.04.033. Epub 2013 Apr 30. PubMed PMID: 23747461.
14: Zhang W, Hu Y, Cheng H. Optimization of microwave-assisted extraction for six inorganic and organic arsenic species in chicken tissues using response surface methodology. J Sep Sci. 2015 Sep;38(17):3063-70. doi: 10.1002/jssc.201500065. Epub 2015 Jul 24. PubMed PMID: 26106064.
15: Ochi T, Nakajima F, Sakurai T, Kaise T, Oya-Ohta Y. Dimethylarsinic acid causes apoptosis in HL-60 cells via interaction with glutathione. Arch Toxicol. 1996;70(12):815-21. PubMed PMID: 8911639.
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20: Moe B, Peng H, Lu X, Chen B, Chen LWL, Gabos S, Li XF, Le XC. Comparative cytotoxicity of fourteen trivalent and pentavalent arsenic species determined using real-time cell sensing. J Environ Sci (China). 2016 Nov;49:113-124. doi: 10.1016/j.jes.2016.10.004. Epub 2016 Oct 24. PubMed PMID: 28007166.

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